molecular formula C9H15NO3 B13870142 Ethyl 1-acetamidocyclobutane-1-carboxylate

Ethyl 1-acetamidocyclobutane-1-carboxylate

Cat. No.: B13870142
M. Wt: 185.22 g/mol
InChI Key: BVWSRNSTIIBUAN-UHFFFAOYSA-N
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Description

Ethyl 1-acetamidocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclobutane, featuring an ethyl ester and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-acetamidocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroacetate in the presence of a base, followed by the introduction of an acetamido group. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetamidocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: Conversion to the corresponding carboxylic acid and ethanol

    Aminolysis: Formation of amides when reacted with amines

    Reduction: Reduction of the ester group to an alcohol

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide

    Aminolysis: Amines like methylamine or ethylamine, often under mild heating

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

    Hydrolysis: 1-acetamidocyclobutane-1-carboxylic acid and ethanol

    Aminolysis: 1-acetamidocyclobutane-1-carboxamide

    Reduction: 1-acetamidocyclobutanol

Scientific Research Applications

Ethyl 1-acetamidocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane derivatives.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, especially in the design of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetamidocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The acetamido group may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-bromocyclobutanecarboxylate
  • 1-Aminocyclobutane-1-carboxylic acid
  • Cyclobutanone derivatives

Uniqueness

Ethyl 1-acetamidocyclobutane-1-carboxylate is unique due to its combination of an ethyl ester and an acetamido group on a cyclobutane ring. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1-acetamidocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-8(12)9(5-4-6-9)10-7(2)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

BVWSRNSTIIBUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)NC(=O)C

Origin of Product

United States

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